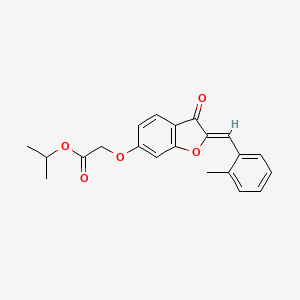

(Z)-isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of organic ester, characterized by the presence of an ester functional group (–COO–). It also contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The presence of the benzylidene moiety indicates a structure with a double bond between a carbon of the benzene ring and a carbon of an adjacent group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through condensation reactions, similar to other benzylidene derivatives . For instance, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene group, is commonly used to synthesize benzylidene derivatives .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the benzofuran and benzylidene moieties. This conjugation can have significant effects on the compound’s chemical properties, including its reactivity and absorption/emission spectra .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Pyran Derivatives : A study by Mérour and Cossais (1991) explored the reactions of 3-Oxo-2,3-dihydrobenzofuran with various compounds, including one structurally similar to the compound , leading to the formation of pyran derivatives (Mérour & Cossais, 1991).

Biological Evaluation of Derivatives : A study by Kotaiah et al. (2012) on derivatives structurally related to the compound showed potent anti-inflammatory and antimicrobial activities, highlighting its potential in pharmaceutical applications (Kotaiah et al., 2012).

Chemoprotective Properties

- Inhibition of Carcinogen Binding : Research by Surh et al. (1996) on a compound with a similar structure demonstrated its ability to inhibit the covalent binding of carcinogens to DNA, suggesting chemoprotective properties (Surh et al., 1996).

Synthesis and Structural Studies

- Synthesis and X-ray Diffraction Studies : A study by Arab-Salmanabadi et al. (2015) detailed the synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines and related compounds, including X-ray diffraction studies, which are crucial for understanding molecular structures (Arab-Salmanabadi et al., 2015).

Coumarins Synthesis

- Coumarins Synthesis and Characterization : Al-Amiery et al. (2016) synthesized new coumarins starting from 4-hydroxycoumarin, an approach that could be relevant for the synthesis of compounds like the one (Al-Amiery et al., 2016).

Drug Likeness and Antifungal Activity

- Biologically Relevant Molecule Synthesis : Sharma et al. (2022) synthesized a biologically relevant molecule structurally similar to the compound , with detailed spectral properties, X-ray crystal structure, and investigated its antifungal activity through molecular docking studies (Sharma et al., 2022).

Structural Studies

- Structural Elucidation by NMR : Haasbroek et al. (2003) conducted a study that included NMR spectroscopy to determine the structures of compounds related to the one , emphasizing the importance of such techniques in chemical research (Haasbroek et al., 2003).

Chemopreventive Agent Potential

- Potential as a Chemopreventive Agent : Surh et al. (1996) also suggested that the compound they studied, similar in structure to the compound , has potential as a chemopreventive agent (Surh et al., 1996).

Catalysis and Isomerization

- Catalysis and Isomerization Studies : Nakamura et al. (2008) researched the cyclization of certain esters in the presence of a platinum-olefin catalyst system, which resulted in the formation of isomers similar to the compound (Nakamura et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-8-9-17-18(11-16)26-19(21(17)23)10-15-7-5-4-6-14(15)3/h4-11,13H,12H2,1-3H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJLZJHWZATEQY-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![11,13-dimethyl-N-(4-methylphenyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3003433.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)